2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}benzamide
Description
Properties
IUPAC Name |
2-[(3-cyanochromen-2-ylidene)amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c18-10-12-9-11-5-1-4-8-15(11)22-17(12)20-14-7-3-2-6-13(14)16(19)21/h1-9H,(H2,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKMLCVKWZNLIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC=CC=C3C(=O)N)O2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}benzamide typically involves the condensation of 3-cyano-2H-chromen-2-ylideneamine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine (TEA) in an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, and the product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can also be incorporated into the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiobenzamides.
Scientific Research Applications
Synthetic Pathways
The synthesis of 2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}benzamide often involves several steps that leverage the reactivity of the chromene structure. The compound can be synthesized through reactions involving amino and cyano groups, which are pivotal in forming the chromene backbone.
Key Synthetic Reactions:
- Condensation Reactions: The compound can be synthesized by condensing appropriate aldehydes with cyanoacetamides, followed by cyclization to form the chromene structure.
- Amination: The introduction of amino groups can be achieved through nucleophilic substitution reactions, enhancing the biological activity of the resultant compounds.
Biological Activities
Research has indicated that this compound exhibits various biological activities, making it a candidate for further pharmacological studies.
1. Anticancer Activity
Several studies have demonstrated the cytotoxic effects of chromene derivatives against various cancer cell lines. The presence of the cyano group is believed to enhance the compound's ability to induce apoptosis in cancer cells.
Case Study:
A study conducted on a series of chromene derivatives, including this compound, showed significant inhibition of cell proliferation in breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress and subsequent activation of apoptotic pathways .
2. Anti-inflammatory Properties
The compound has also shown promise in reducing inflammation. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines.
Case Study:
In an investigation into the anti-inflammatory effects of various chromene derivatives, this compound was found to significantly reduce levels of TNF-alpha and IL-6 in activated macrophages .
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds potential for therapeutic applications in several areas:
1. Cancer Therapy
Due to its cytotoxic properties against cancer cells, this compound could be developed as a lead molecule for anticancer drugs. Further optimization and clinical trials would be necessary to assess its efficacy and safety profiles.
2. Treatment of Inflammatory Diseases
The anti-inflammatory properties suggest that this compound could be beneficial in treating conditions such as arthritis or other chronic inflammatory diseases. Formulation into topical or systemic therapies could be explored.
Mechanism of Action
The mechanism of action of 2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}benzamide involves its interaction with specific molecular targets, such as histone deacetylases (HDACs). By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells. The cyano group and the chromenylidene moiety play crucial roles in binding to the active site of the enzyme, thereby blocking its activity. This inhibition leads to the accumulation of acetylated histones, which can alter gene expression and ultimately result in the death of cancer cells .
Comparison with Similar Compounds
Structural Features and Functional Group Variations
The target compound shares a benzamide core with several analogs but differs in substituents and heterocyclic systems:
Key Observations :
- The cyano group in the target compound and benzodithiazine derivatives (e.g., ) could contribute to dipole interactions in biological systems, though the benzodithiazine’s SO₂ groups add polar character .
Physicochemical Properties
- Solubility: Benzimidazole-amino acid derivatives (e.g., ) exhibit poor solubility in organic solvents but high solubility in DMSO/DMF, whereas Nitazoxanide’s nitro-thiazole group enhances aqueous solubility for oral bioavailability .
- Thermal Stability: Benzodithiazine derivatives () show decomposition above 300°C due to rigid sulfur-containing rings, whereas oxazinone analogs () are stable up to 250°C. The target compound’s stability may depend on chromene ring rigidity.
Biological Activity
The compound 2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}benzamide is a derivative of chromen and benzamide, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves the condensation of 3-cyano-2H-chromen-2-one with an amine derivative. Various synthetic routes have been explored, including the use of basic catalysts or catalyst-free conditions, which can influence the yield and purity of the final product .
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of coumarin have shown cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells, with specific IC50 values indicating their potency .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HepG2 | 1.30 | HDAC inhibition |
| Compound B | SISO | 3.06 | Apoptosis induction |
| Compound C | RT-112 | 2.87 | Cell cycle arrest |
The mechanism by which this compound exerts its biological effects may involve the inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell proliferation and apoptosis . The compound's structural features suggest it may interact with specific enzymes involved in these pathways.
Case Studies
- Study on Antitumor Activity : A study evaluated the effects of similar chromen derivatives on human cancer cell lines. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis, supporting their potential as therapeutic agents .
- Mechanistic Insights : Another investigation focused on the molecular interactions between chromen derivatives and HDAC enzymes. The findings revealed that these compounds could selectively inhibit HDAC3, leading to enhanced antitumor activity through the modulation of gene expression associated with cancer cell survival and proliferation .
Q & A
Q. What are the recommended synthetic routes for 2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}benzamide, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : Synthetic routes often involve multi-step reactions, such as coupling chromen derivatives with benzamide precursors. For example, TBHP-mediated oxidative cyclization under reflux conditions (e.g., 70% TBHP in MeOH at reflux for 2 hours) has been effective for analogous compounds, achieving >90% yield after purification via silica gel chromatography . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for imine formation.
- Catalyst use : Iodine or Lewis acids can accelerate cyclization steps.
- Temperature control : Reflux conditions (70–100°C) improve kinetics while minimizing side reactions.
- Table 1 : Summary of Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Imine formation | TBHP/MeOH, reflux | 95% | |
| Purification | Silica gel (hexane/EtOAc) | >90% purity |
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : 1H/13C NMR confirms regioselectivity and Z/E isomerism, with characteristic shifts for the cyano group (~110 ppm in 13C NMR) and chromen protons (δ 6.5–8.5 ppm) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98% required for biological assays) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ = 346.12 for C18H12N3O2) .
Q. How does the chromen-cyano substituent influence the compound’s electronic properties and reactivity in further derivatization?
- Methodological Answer : The chromen moiety’s conjugated π-system enhances electron delocalization, while the cyano group acts as a strong electron-withdrawing group, polarizing the molecule. This combination:
- Increases electrophilicity at the C-2 position, facilitating nucleophilic additions (e.g., thiol-ene reactions) .
- Stabilizes transition states in cycloaddition reactions (e.g., [4+2] Diels-Alder) .
Computational studies (DFT) are recommended to map electron density distributions .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data reported across different studies?
- Methodological Answer :
- Comparative assay standardization : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to validate target specificity .
- Structural analogs : Test derivatives with controlled modifications (e.g., replacing the cyano group with nitro or methyl) to isolate pharmacophore contributions .
- Meta-analysis : Pool data from PubChem and ChEMBL to identify trends in IC50 variability linked to assay conditions (pH, cell lines) .
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound’s derivatives?
- Methodological Answer :
- Scaffold diversification : Synthesize derivatives with modifications at the chromen C-3 (e.g., halogenation) and benzamide N-position (e.g., alkyl/aryl substitutions) .
- In silico screening : Use molecular docking (AutoDock Vina) to prioritize derivatives with high predicted binding affinity to target proteins (e.g., kinases) .
- Dose-response profiling : Generate IC50 curves across 3+ biological replicates to ensure statistical robustness .
Q. What experimental design principles should be applied when investigating solvent effects on this compound’s stability during long-term storage?
- Methodological Answer :
- Accelerated stability studies : Store samples in DMSO, ethanol, and aqueous buffers (pH 4–9) at 25°C and 40°C for 1–6 months. Monitor degradation via HPLC .
- DOE (Design of Experiments) : Vary humidity (10–70% RH) and oxygen levels to identify critical degradation factors .
- Table 2 : Stability Data from Analogous Compounds
| Solvent | Degradation Rate (k, day⁻¹) | Half-life (days) | Reference |
|---|---|---|---|
| DMSO | 0.0021 | 330 | |
| H2O (pH 7) | 0.015 | 46 |
Key Considerations for Researchers
- Data Contradictions : Address discrepancies in biological activity by cross-referencing synthetic protocols (e.g., impurity profiles in vs. ).
- Advanced Techniques : Incorporate transient absorption spectroscopy to study excited-state dynamics for photophysical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
